molecular formula C10H9NO2 B1585224 7-Ethylisatin CAS No. 79183-65-6

7-Ethylisatin

Cat. No.: B1585224
CAS No.: 79183-65-6
M. Wt: 175.18 g/mol
InChI Key: YMZGAPGIOFRUFU-UHFFFAOYSA-N
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Description

7-Ethylisatin, also known as 7-Ethyl-1H-indole-2,3-dione, is an organic compound with the molecular formula C10H9NO2. It is a derivative of isatin, a versatile heterocyclic compound. This compound is characterized by its red crystalline appearance and aromatic odor. This compound is known for its fluorescent properties, emitting orange-red fluorescence .

Biochemical Analysis

Biochemical Properties

7-Ethylisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to bind with certain proteins, facilitating their fluorescent labeling, which is crucial for visualizing and studying protein interactions and functions. The nature of these interactions often involves non-covalent binding, allowing for reversible and specific labeling of target proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to stain cells, enabling researchers to observe changes in cell morphology and behavior. It has been observed to impact gene expression by interacting with nucleic acids, thereby influencing transcriptional and translational processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and cellular functions. Additionally, this compound can alter gene expression by binding to DNA or RNA, influencing the transcription and translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively label and visualize proteins and nucleic acids without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular functions and causing cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired labeling or staining without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in the concentration of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues. The compound’s distribution is essential for its effectiveness in labeling and staining applications, as well as for its potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can exert its activity or function. For instance, this compound may be directed to the nucleus to interact with nucleic acids or to the cytoplasm to bind with proteins. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Preparation Methods

The synthesis of 7-Ethylisatin can be achieved through several methods. One common synthetic route involves the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form the corresponding aldehyde. This intermediate is then treated with hydroxylamine hydrochloride to yield this compound . The reaction conditions typically involve the use of solvents such as N,N-dimethylacetamide and catalysts like concentrated sulfuric acid.

Industrial production methods for this compound are not extensively documented, but the synthesis process is generally optimized for high yield and purity. The use of commercially available starting materials and straightforward reaction conditions makes the synthesis of this compound relatively efficient .

Chemical Reactions Analysis

7-Ethylisatin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxindoles and other derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include 2-oxindoles, tryptanthrin, and indirubins .

Scientific Research Applications

7-Ethylisatin and its derivatives have a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-bacterial, and anti-diabetic properties.

    Medicine: Explored for its potential as an antiviral agent and its role in drug discovery.

    Industry: Utilized in the dye industry and for corrosion prevention

Comparison with Similar Compounds

Properties

IUPAC Name

7-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGAPGIOFRUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289533
Record name 7-Ethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79183-65-6
Record name 79183-65-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethyl-2,3-dihydro-1H-indole-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most notable biological activity of 7-Ethylisatin reported in these studies?

A1: this compound has demonstrated potent antipyretic activity in preclinical models. Research indicates that it effectively blocks the development of prostaglandin E2 (PGE2)-induced fever in both mice and rats. [] This suggests that this compound might interfere with the fever pathways triggered by PGE2, although the exact mechanism of action remains to be elucidated.

Q2: How does the antipyretic potency of this compound compare to its structural analogues?

A2: Studies comparing this compound to other isatin analogues, including Isatin, 5-Methylisatin, 6-Hydroxyisatin, and N-Acetylisatin, revealed that this compound was the most effective at both preventing the onset and reducing established PGE2-induced fever in mice and rats. [] This highlights the importance of the 7-ethyl substituent in enhancing antipyretic potency within this series of compounds.

Q3: Besides its antipyretic effects, has this compound been explored for other biological activities?

A3: While the provided research focuses on antipyretic activity, this compound was also employed in a study investigating the synthesis and biological evaluation of novel nitrogen heterocyclic systems. [] This study incorporated this compound as a starting material for synthesizing complex heterocyclic compounds, specifically focusing on thiazolo-as-triazine derivatives. These synthesized compounds were then evaluated for their antibacterial and antifungal activities. This suggests that this compound, in addition to its potential as an antipyretic agent, could serve as a valuable building block for developing novel compounds with diverse biological activities.

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